molecular formula C16H15F3N4S B2895376 5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439112-28-4

5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2895376
CAS No.: 439112-28-4
M. Wt: 352.38
InChI Key: BKQAQAVMAYOMJS-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethylating agents and methylthiolating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of its trifluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,7-dimethyl-2-methylsulfanyl-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4S/c1-9-13(8-11-5-4-6-12(7-11)16(17,18)19)10(2)23-14(20-9)21-15(22-23)24-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQAQAVMAYOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SC)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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